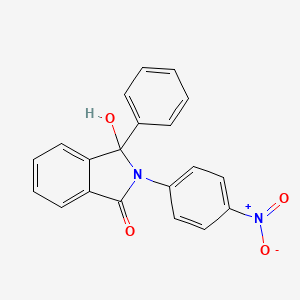![molecular formula C22H20Cl2O2 B14157780 (4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] CAS No. 5465-45-2](/img/structure/B14157780.png)
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl groups and bis(4-chlorophenyl)methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of 4,5-dimethylcyclohex-4-ene-1,2-diol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid: Similar cyclohexene structure with carboxylic acid groups instead of ketones.
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis(phenylmethanone): Similar structure but with phenyl groups instead of chlorophenyl groups.
Uniqueness
(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone] is unique due to the presence of chlorophenyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
5465-45-2 |
|---|---|
Molecular Formula |
C22H20Cl2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
[6-(4-chlorobenzoyl)-3,4-dimethylcyclohex-3-en-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H20Cl2O2/c1-13-11-19(21(25)15-3-7-17(23)8-4-15)20(12-14(13)2)22(26)16-5-9-18(24)10-6-16/h3-10,19-20H,11-12H2,1-2H3 |
InChI Key |
JFFNOWDOXGQGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


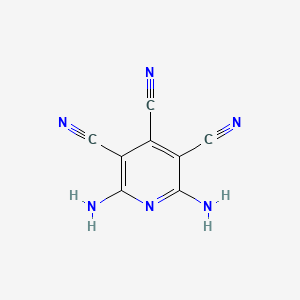
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
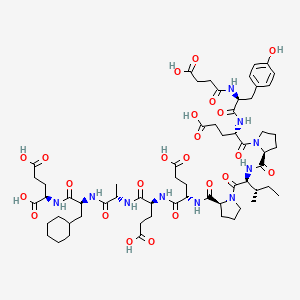
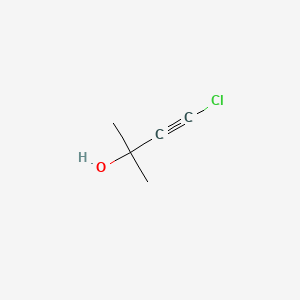
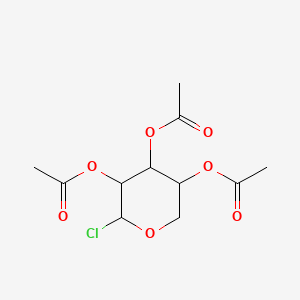
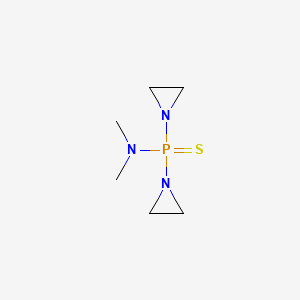
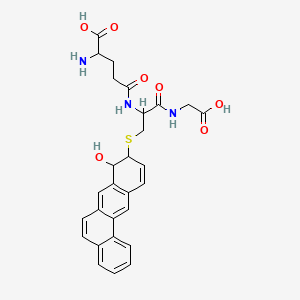

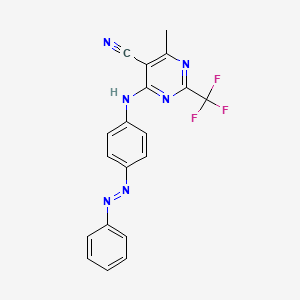
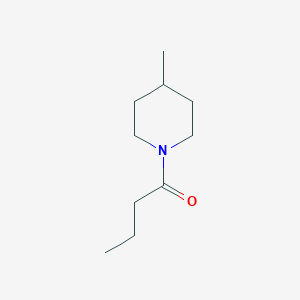

![hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14157752.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)
